N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-6-5-9(14)7-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOKQMPESPTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antitumor Activity : Research indicates that N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as an anticancer agent.
- Anticonvulsant Properties : Preliminary studies have shown that this compound exhibits anticonvulsant effects comparable to established medications like Phenobarbital. Its mechanism involves modulation of neurotransmitter systems, which may provide new avenues for epilepsy treatment.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to reduce markers of neuroinflammation and oxidative stress.
2. Biological Research
- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to therapeutic applications in metabolic disorders.
- Receptor Binding : The compound interacts with various receptors, potentially influencing physiological processes such as pain perception and mood regulation through modulation of the endocannabinoid system.
3. Industrial Applications
- Synthesis of Specialty Chemicals : In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow for the development of novel materials and chemical processes.
Case Studies
1. Antitumor Research
A study evaluated the effect of this compound on cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through targeted signaling pathways. These findings suggest potential for further development as an anticancer therapeutic agent.
2. Neuroprotective Studies
In animal models, administration of this compound showed reduced neuroinflammatory markers and improved cognitive function compared to control groups. This research highlights its potential role in treating neurodegenerative diseases like Alzheimer's.
3. Anticonvulsant Screening
A comparative study assessed the anticonvulsant efficacy of several cyclopentane derivatives, including this compound. The compound exhibited lower ED50 values than traditional anticonvulsants, indicating enhanced potency in seizure models.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the phenyl ring allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The cyclopentanecarboxamide moiety provides additional binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
Cyclopentanecarboxamide derivatives with different aromatic substituents demonstrate how structural modifications impact synthesis yields and physical properties:
Key Observations :
- Synthesis Yields: The amino and chloro substituents in the target compound may complicate synthesis, as seen in the lower yield (50%) of the methoxy analog (2c) compared to the phenyl analog (2a, 90%) .
Hydrazine-Carbonothioyl Derivatives
Cyclopentanecarboxamide derivatives with hydrazine-carbonothioyl groups exhibit diverse melting points and yields, influenced by aromatic and aliphatic substituents:
Key Observations :
- Melting Points: Bulky substituents (e.g., benzoyl in 2.14) increase melting points due to enhanced van der Waals interactions. The target compound’s amino and chloro groups may similarly promote higher melting points compared to aliphatic derivatives.
Halogenated Analogs: Fluoro vs. Chloro
The fluoro analog, N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide (CAS: 926250-89-7), provides insights into halogen effects:
| Property | Fluoro Analog | Chloro Target |
|---|---|---|
| Molecular Formula | C₁₂H₁₅FN₂O | C₁₂H₁₅ClN₂O |
| Molecular Weight | 222.26 g/mol | 238.71 g/mol |
| Storage Conditions | 2–8°C (stable) | Not reported |
| Pharmacological Data | Not available | Not available |
Key Observations :
Pharmacologically Active Analogs
Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) shares the cyclopentanecarboxamide group but includes a piperidinyl-phenethyl moiety, making it a potent opioid . In contrast, the target compound lacks this pharmacophore, suggesting divergent applications—likely as a synthetic intermediate rather than a psychoactive substance.
Biological Activity
N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring bonded to a chlorophenyl group with an amino substitution. Its molecular formula is , and it has a molecular weight of approximately 232.73 g/mol. The presence of the amino group allows for potential interactions with various biological macromolecules, influencing its biological activity.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It can bind to target proteins, modulating their activity through various pathways:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
- Receptor Binding : The compound can interact with receptors, potentially altering signal transduction pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, similar to other compounds in its class. For instance, compounds structurally related to cyclopentane derivatives have shown significant efficacy in seizure models.
- Antitumor Potential : Ongoing research investigates the anticancer properties of this compound, particularly its ability to inhibit tumor growth through targeted molecular interactions.
- Neuroprotective Effects : Studies indicate that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Table 1: Comparison of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticonvulsant | Significant protection in seizure models | |
| Antitumor | Inhibition of tumor cell proliferation | |
| Neuroprotective | Reduction in neurotoxicity |
Anticonvulsant Screening
A study evaluated the anticonvulsant efficacy of this compound alongside other cyclopentane derivatives. Results indicated that certain derivatives exhibited ED50 values significantly lower than standard anticonvulsants like Phenobarbital, suggesting enhanced potency.
Antitumor Research
In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through specific signaling pathways. The compound's ability to modulate key oncogenic pathways suggests its potential as an anticancer agent.
Neuroprotective Studies
Research involving animal models showed that administration of this compound resulted in reduced markers of neuroinflammation and oxidative stress, indicating potential benefits for neurodegenerative conditions such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with functionalized aniline precursors. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions is effective, as demonstrated in similar cyclopentanecarboxamide syntheses . Optimization includes adjusting stoichiometry (e.g., 1.1:1 molar ratio of amine to acylating agent), solvent choice (e.g., ethyl acetate for solubility), and reaction time (e.g., 22 hours at room temperature). Post-reaction purification via crystallization (e.g., from hot ethyl acetate/water) improves yield and purity, achieving up to 92% yield in analogous procedures .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic features should be analyzed?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : The aromatic protons (5-amino-2-chlorophenyl group) appear as distinct multiplets in δ 6.5–7.5 ppm, while the cyclopentane carboxamide proton (CONH) resonates near δ 8–9 ppm. The cyclopentane carbons are observed at δ 25–35 ppm (CH₂) and δ 175–180 ppm (CONH) .
- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should align with the molecular formula (e.g., m/z ~253 for C₁₂H₁₄ClN₂O). Fragmentation patterns (e.g., loss of Cl or NH₂ groups) confirm structural integrity .
- Elemental Analysis : Discrepancies between calculated and experimental C/H/N/S percentages (e.g., ±0.3%) indicate purity issues .
Advanced Research Questions
Q. How can researchers address contradictions between theoretical and experimental data during structural validation of this compound derivatives?
- Methodological Answer : Contradictions in elemental analysis or spectral data require systematic troubleshooting:
- Elemental Analysis : Recalculate stoichiometry to identify side products (e.g., unreacted starting materials). Repetition under anhydrous conditions minimizes hydration errors .
- NMR/MS Discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS, high-resolution instruments (HRMS) differentiate isobaric species (e.g., Cl vs. CH₃O⁻ loss) .
Q. What are the critical steps in resolving the crystal structure of this compound using X-ray diffraction and SHELX software?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (e.g., Bruker SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å). Optimize data completeness (>95%) and redundancy (>4) to enhance signal-to-noise .
- Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods. For refinement, SHELXL’s least-squares minimization adjusts positional/thermal parameters, prioritizing R1 < 0.05 for high accuracy .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O) using Olex2 or Mercury. Validate geometric parameters (bond angles/lengths) against DFT-optimized models .
Q. How can computational modeling (e.g., HOMO-LUMO, MESP) predict the reactivity and interaction sites of this compound?
- Methodological Answer :
- HOMO-LUMO Analysis : Gaussian 09 or ORCA calculates frontier orbitals. The amino group (electron-rich HOMO) likely acts as a nucleophile, while the carboxamide (electron-deficient LUMO) participates in hydrogen bonding .
- MESP Mapping : Visualize electrostatic potentials (e.g., VMD software) to identify electrophilic (positive MESP) regions (e.g., Cl atom) and nucleophilic (negative MESP) sites (e.g., NH₂ group) .
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on binding affinities at predicted active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
